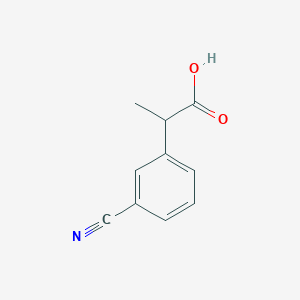
2-(3-Cyanophenyl)propanoic acid
Overview
Description
Scientific Research Applications
1. Synthesis of Novel S1P1 Agonist
2-(3-Cyanophenyl)propanoic acid is used as a starting material in the improved synthesis of the novel S1P1 agonist CYM-5442. This synthesis method is economical and simple, providing a good overall yield, demonstrating its potential in pharmaceutical applications (Zhao Tian-tia, 2014).
2. Elaboration of Polybenzoxazine
Phloretic acid, a derivative of 3-(4-Hydroxyphenyl)propanoic acid, shows promise in enhancing the reactivity of molecules towards benzoxazine ring formation. This is a renewable building block for materials science, providing an alternative to phenol in benzoxazine synthesis (Acerina Trejo-Machin et al., 2017).
3. Dye Synthesis
2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, synthesized from 4-dimehylaminobenzaldehyde and methyl cyanoacetate, exhibits unique electronic properties and thermal stability, indicating its potential use in dye synthesis and other material sciences (S. Kotteswaran et al., 2016).
4. Anti-inflammatory Activities
Compounds derived from 3-(3,4-Dihydroxyphenyl)propanoic acid, isolated from the leaves of Eucommia ulmoides Oliv., exhibit modest inhibitory activities in macrophage cells. This research underscores the potential of these compounds in anti-inflammatory treatments (Xiaolei Ren et al., 2021).
5. Enantioseparation in Countercurrent Chromatography
The enantioseparation of 2-(methylphenyl)propanoic acids, including 2-(3-Methylphenyl)propanic acid, is achieved by countercurrent chromatography. This study provides insights into chiral separation techniques, which are critical in pharmaceutical and chemical research (Yang Jin et al., 2020).
6. Synthesis of Furoquinolinone and Angelicin Derivatives
A novel approach involving the oxidative dearomatization of 3-(3-alkynyl-4-hydroxyphenyl)propanoic acid leads to the efficient preparation of furoquinolinone and angelicin derivatives. This method opens new pathways in organic synthesis and pharmaceutical research (Y. Ye et al., 2012).
7. Synthesis of Acrylamide Derivatives for Corrosion Inhibition
Acrylamide derivatives derived from 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide show significant potential as corrosion inhibitors. This research highlights the application of these derivatives in protecting metals in acidic environments (Ahmed Abu-Rayyan et al., 2022).
8. Photodegradation Studies in Aqueous Systems
The photodegradation of cyhalofop-butyl and its primary metabolite in water, involving compounds related to 2-(3-Cyanophenyl)propanoic acid, provides insights into the environmental impact and breakdown of these chemicals (M. V. Pinna & A. Pusino, 2011).
Safety And Hazards
The safety data sheet for a related compound, 3-(2-Cyanophenyl)propanoic acid, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
2-(3-cyanophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7(10(12)13)9-4-2-3-8(5-9)6-11/h2-5,7H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFFEXKTLFPELQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyanophenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



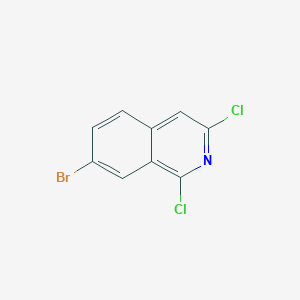
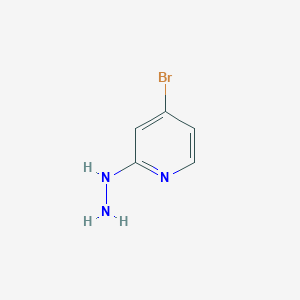
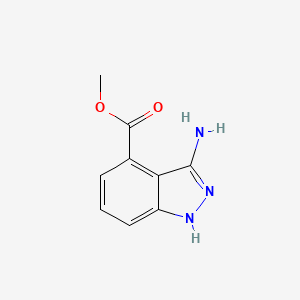
![5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1523643.png)
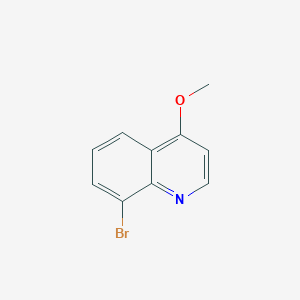
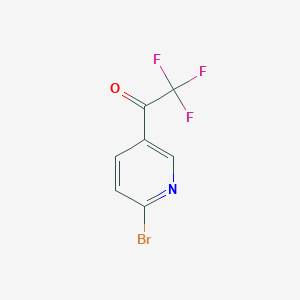
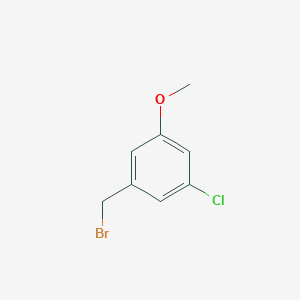
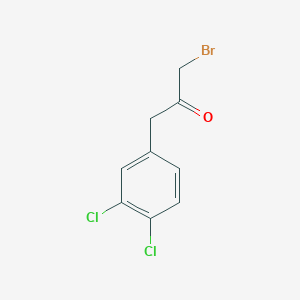
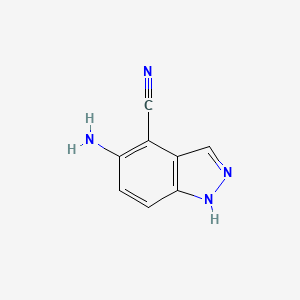
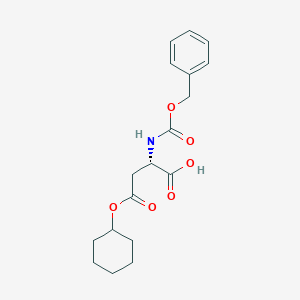
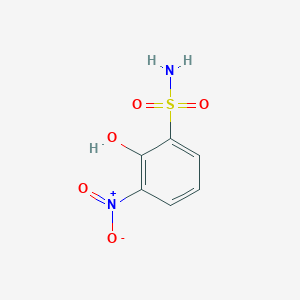
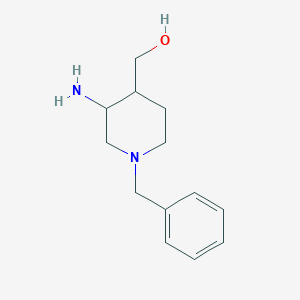

![(1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1523661.png)